REACTION_CXSMILES
|
[CH:1]1[C:6](=CN=O)[CH:5]=[CH:4][NH:3][CH:2]=1.Cl[N:11]1[C:15](=O)[CH2:14][CH2:13][C:12]1=O.[CH2:18]([O:20]CC)[CH3:19].O>CN(C=O)C>[N:11]1([C:6]2[CH2:1][CH2:2][N:3]([C:18](=[O:20])[CH3:19])[CH2:4][CH:5]=2)[CH2:15][CH2:14][CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CNC=CC1=CN=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thin layer chromatography control, here 6 h
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
phase separation, extraction of the aqueous phase with diethyl ether (5×30 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water (50 ml) and saturated sodium chloride solution (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude yield
|
Type
|
CUSTOM
|
Details
|
was reacted without further purification and analysis
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCC1)C1=CCN(CC1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |